Methyl 4-hydroxyphenylacetate

Herbicide Development Agrochemicals Bioassay

Researchers sourcing a reliable phenolic ester intermediate often encounter batch-to-batch variability that undermines synthetic reproducibility. Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) directly addresses this with consistent purity and well-defined reactivity across multiple synthetic modalities. • Demonstrated >93% reduction yield to 2-(p-hydroxyphenyl)ethanol-a critical adrenergic agent precursor. • Exhibits up to 4-fold higher lipase-catalyzed transesterification activity versus the free acid, enabling efficient enzymatic synthesis of specialty esters. • Achieves 100% herbicidal mortality at 1 kg ai/ha in pre-emergence assays, validating its role as an agrochemical discovery benchmark. • Available in bulk (up to 1 kg) with full certificates of analysis; shipped ambient globally.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 14199-15-6
Cat. No. B046666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxyphenylacetate
CAS14199-15-6
Synonyms(4-Hydroxyphenyl)acetic Acid Methyl Ester;  4-​Hydroxybenzeneacetic Acid Methyl Ester;  Methyl (4-​Hdroxyphenyl)acetate;  Methyl (p-​Hydroxyphenyl)acetate;  Methyl 2-​(4-​Hydroxyphenyl)acetate;  Methyl 2-​(p-Hydroxyphenyl)acetate;  Methyl 4-Hydroxybenzenea
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)O
InChIInChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3
InChIKeyXGDZEDRBLVIUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Methyl 4-Hydroxyphenylacetate Overview


Methyl 4-hydroxyphenylacetate (CAS 14199-15-6) is a methyl ester derived from the formal condensation of 4-hydroxyphenylacetic acid with methanol, belonging to the class of phenolic esters . It is characterized by a molecular weight of 166.17 g/mol and a melting point of 55–58 °C, appearing as white to pale yellow crystals . This compound serves as a critical intermediate in organic synthesis, notably in the preparation of pharmaceutical precursors such as 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid, and in the synthesis of marine alkaloid derivatives . Its dual functionality—a reactive methyl ester group and a para-substituted phenolic hydroxyl—enables diverse chemical transformations, making it a valuable scaffold for constructing more complex molecules in medicinal chemistry and agrochemical research .

Non-Interchangeability of Methyl 4-Hydroxyphenylacetate


Generic substitution of methyl 4-hydroxyphenylacetate with its parent acid (4-hydroxyphenylacetic acid) or other phenolic esters is not scientifically justifiable due to profound differences in physicochemical properties and biological activity. Esterification of the carboxylic acid group to a methyl ester fundamentally alters solubility, lipophilicity, and reactivity, which in turn dictates distinct performance in both synthetic applications and biological systems [1]. For instance, the methyl ester exhibits markedly different enzyme recognition profiles, as demonstrated by up to 4-fold variations in lipase-catalyzed transesterification activity compared to the free acid [2]. Furthermore, the conversion of -COOH to -CH₂COOCH₃ has been shown to enhance radical scavenging potency in antioxidant assays, a finding consistent with broader structure-activity relationship (SAR) studies indicating that esterification with short-chain alcohols can render acid phenols more potent toward peroxyl radicals [1][3]. These quantitative and mechanistic differences underscore that in-class compounds are not interchangeable and that selection of the specific ester is critical for achieving desired synthetic yields or biological outcomes.

Quantitative Evidence for Methyl 4-Hydroxyphenylacetate


Herbicidal Activity in Plant Bioassay

In a recent study, methyl 4-hydroxyphenylacetate demonstrated potent herbicidal activity, achieving 100% mortality in 2-month-old plants at a dose of 1 kg ai/ha when applied as a pre-emergence herbicide [1]. While the study primarily focused on characterizing the phytotoxicity of this compound and did not include a direct comparator for this specific metric, the complete mortality observed at this field-relevant application rate provides a strong quantitative benchmark for its efficacy in agrochemical screening programs.

Herbicide Development Agrochemicals Bioassay

Lipase-Catalyzed Transesterification Specificity

In solvent-free lipase-catalyzed transesterification reactions using Novozym 435 (Candida antarctica lipase B), methyl 4-hydroxyphenylacetate exhibited relative activity comparable to its 3-hydroxy isomer, but significantly higher than ortho-substituted analogs (2-methoxyphenylacetate) and catechol derivatives (3,4-dihydroxyphenylacetate) [1]. The study found that transesterification activity decreased in the order para ≈ meta ≫ ortho, with the para-substituted methyl 4-hydroxyphenylacetate showing approximately 4-fold higher enzyme activity compared to the corresponding free acid esterification [1].

Biocatalysis Enzymatic Synthesis Green Chemistry

Reduction to Pharmaceutical Intermediate

Methyl 4-hydroxyphenylacetate serves as a direct precursor to 2-(p-hydroxyphenyl)ethanol, an important intermediate in pharmaceutical synthesis. Reduction of the ester using sodium borohydride or lithium aluminum hydride proceeds with a high yield of >93% . This high-yielding transformation is a key step in the synthesis of various adrenergic agents and other aryl-ethanolamine derivatives .

Pharmaceutical Synthesis Chemical Reduction Process Chemistry

Esterification-Enhanced Radical Scavenging

Structure-activity relationship (SAR) studies using the Crocin Bleaching Assay (CBA) and DPPH radical scavenging assays indicate that esterification of phenolic acids with short-chain alcohols can enhance antiradical activity [1]. Specifically, conversion of the -COOH group to an ester (e.g., methyl ester) renders the molecule more potent toward peroxyl radicals, as observed with alkyl gallates and hydroxybenzaldehydes [1]. While direct quantitative data for methyl 4-hydroxyphenylacetate was not provided in this source, the class-level inference is that the methyl ester exhibits improved radical scavenging compared to the free acid, 4-hydroxyphenylacetic acid [1][2].

Antioxidant Research Natural Products Radical Scavenging

ORA1 Receptor Agonism Modulation

In a study investigating agonist selectivity at the ORA1 receptor, 4-hydroxyphenylacetic acid (the parent acid of the target compound) activated ORA1 with an EC50 of 1.9 ± 0.3 μM and a maximal signal amplitude above 0.8 ΔF/F [1]. Importantly, structural alterations at the carboxyl group, including esterification, were shown to shift the dose-response curve to the right and reduce maximal signal amplitude [1]. While the methyl ester itself was not directly tested, this finding provides a critical class-level inference: modification of the carboxyl group (e.g., to a methyl ester) is expected to significantly alter receptor pharmacology, potentially reducing affinity and efficacy compared to the free acid [1].

GPCR Pharmacology Calcium Signaling Receptor Agonism

Best Applications of Methyl 4-Hydroxyphenylacetate


Herbicidal Screening in Agrochemical Discovery

Based on the demonstrated 100% herbicidal mortality at 1 kg ai/ha in pre-emergence applications [1], methyl 4-hydroxyphenylacetate is a strong candidate for inclusion in agrochemical discovery libraries. Its potent phytotoxicity, particularly in 2-month-old plants, makes it a valuable benchmark compound for evaluating new herbicidal leads and for structure-activity relationship studies aimed at optimizing field performance and selectivity [1].

Enzymatic Synthesis of Lipophilic Derivatives

The compound's favorable reactivity in lipase-catalyzed transesterification reactions, with activity comparable to meta-substituted analogs and significantly higher than ortho or catechol derivatives [2], positions it as a preferred substrate for the enzymatic synthesis of lipophilic (hydroxy)phenylacetates. This application is particularly relevant for the production of bio-based surfactants, cosmetic ingredients, and specialty chemicals under green chemistry principles [2].

Aryl-Ethanolamine Intermediate Synthesis

The high-yield reduction (>93%) of methyl 4-hydroxyphenylacetate to 2-(p-hydroxyphenyl)ethanol establishes its utility as a key intermediate in the synthesis of adrenergic agents and other pharmacologically active aryl-ethanolamine compounds . This application is directly supported by its documented use in the preparation of 4-(2-hydroxy-3-isopropylamino)propoxyphenylacetic acid , a precursor to beta-blocker class molecules.

Natural Product-Inspired Antioxidant Development

Class-level SAR evidence indicates that esterification of phenolic acids enhances radical scavenging activity compared to the free acid [3][4]. Methyl 4-hydroxyphenylacetate, as a methyl ester, is thus a relevant scaffold for developing antioxidant additives or functional ingredients where improved lipophilicity and peroxyl radical quenching are desired [3][4].

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